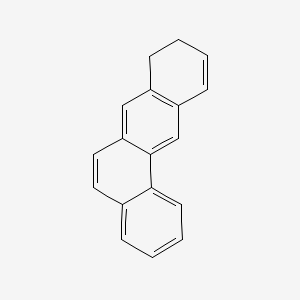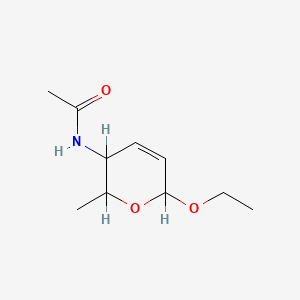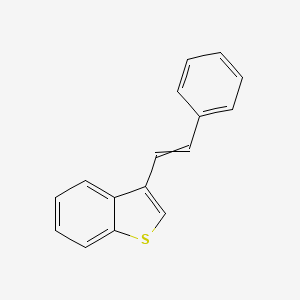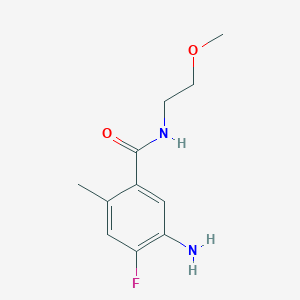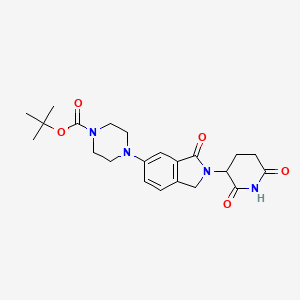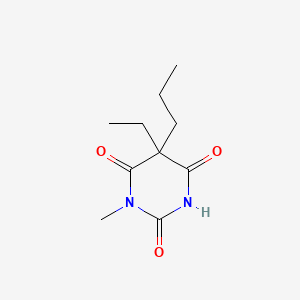
5-Ethyl-1-methyl-5-propylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-methyl-5-propylbarbituric acid is a barbiturate derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties.
Vorbereitungsmethoden
The synthesis of 5-Ethyl-1-methyl-5-propylbarbituric acid involves several steps:
Bromination: Ethyl malonic acid diethyl ester is brominated to form a brominated intermediate.
Alkylation: The brominated intermediate undergoes alkylation with 1-methylbutyl to form an alkylated product.
Cyclization, Acidification, and Purification: The alkylated product is then cyclized, acidified, and purified to yield high-purity this compound
Analyse Chemischer Reaktionen
5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-methyl-5-propylbarbituric acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of barbiturate chemistry and reactivity.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic uses as a sedative, hypnotic, and anticonvulsant.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound also affects ion channels and neurotransmitter release, contributing to its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-1-methyl-5-propylbarbituric acid can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used for its short-acting sedative and hypnotic effects.
Secobarbital: Known for its intermediate-acting sedative properties.
Compared to these compounds, this compound has unique structural features that may influence its pharmacokinetic and pharmacodynamic properties .
Eigenschaften
CAS-Nummer |
61346-85-8 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15) |
InChI-Schlüssel |
IHVGYHBDBNNGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(=O)NC(=O)N(C1=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

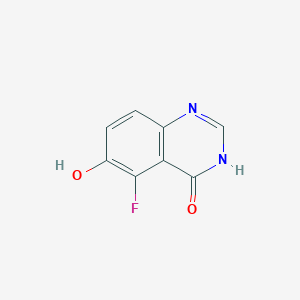
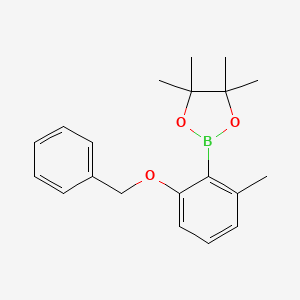
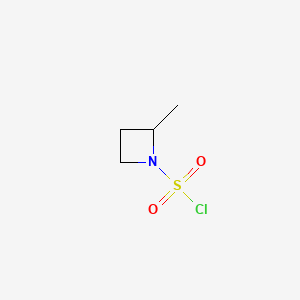


![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
